1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol
Description
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS: 5296-12-8) is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3-methylphenoxy group and a morpholine ring. Its molecular formula is C₁₄H₂₁NO₃ (MW: 251.32 g/mol), and it is frequently utilized as a pharmaceutical intermediate or in receptor-targeted drug design due to its morpholine moiety, which enhances solubility and bioavailability . The hydrochloride salt form (C₁₄H₂₂ClNO₄, MW: 303.78 g/mol) is also documented, offering improved stability for certain applications .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-12-3-2-4-14(9-12)18-11-13(16)10-15-5-7-17-8-6-15/h2-4,9,13,16H,5-8,10-11H2,1H3 |
InChI Key |
AFVBZGSLSAQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and epichlorohydrin.
Formation of Epoxide: 3-Methylphenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate.
Ring Opening: The epoxide is then reacted with morpholine, leading to the formation of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound influences cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol with analogous compounds:
Key Observations:
- Substituent Variability: The phenoxy group in the parent compound can be modified to methoxy (e.g., ) or linked to bulkier aromatic systems (e.g., indole in or naphthalene in ). These changes significantly alter molecular weight and steric effects.
- Salt Forms : Hydrochloride salts () enhance solubility and stability, making them preferable for pharmaceutical formulations.
- Heterocyclic Replacements : Replacing morpholine with piperazine () introduces different hydrogen-bonding and receptor-binding profiles.
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol
- Applications : Primarily serves as a β-adrenergic receptor ligand intermediate. Morpholine’s electron-rich nitrogen improves water solubility, critical for drug delivery .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ()
- Pharmacology : Marketed as Avishot or Flivas , this compound acts as a β-blocker with affinity for α₁-adrenergic receptors due to the naphthyloxy and piperazine groups .
- Structural Advantage : The naphthyloxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the parent compound.
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride ()
- Role : The methoxy substitution reduces metabolic degradation compared to methyl groups, while the hydrochloride salt improves crystallinity for characterization .
Hydroxyacetophenone Derivatives ()
- Contrast: Compounds like 1-(4-Hydroxyphenyl)-2-(3-methylphenoxy)ethanone (CAS: 107584-64-5) share phenoxy motifs but lack the morpholine-propanol backbone. These are used as antioxidants or UV stabilizers, highlighting functional divergence .
Research Findings and Challenges
- Synthetic Complexity : and detail multi-step syntheses for morpholine/piperazine derivatives, emphasizing challenges in stereochemical control (e.g., chiral centers in ) .
- Thermal Stability : Compounds like 3o/3p () decompose at 98–102°C, suggesting that analogues with bulky groups (e.g., indole in ) may require low-temperature storage .
- Regulatory Aspects: lists impurities such as 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, underscoring the need for rigorous purity profiling in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
